molecular formula C11H14ClNO4 B1384025 (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride CAS No. 2059917-86-9

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride

Cat. No.: B1384025
CAS No.: 2059917-86-9
M. Wt: 259.68 g/mol
InChI Key: BKNMLQKEHWCXLP-FVGYRXGTSA-N
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Description

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride is a chiral amino acid derivative supplied as a powder and recommended for storage at 4°C . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure features a β-amino acid scaffold with a meta-substituted benzoate ester, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmacologically active compounds and peptidomimetics. The product is provided with a defined stereocenter ((3S)-configuration), which is critical for research in asymmetric synthesis and for studying structure-activity relationships in drug discovery projects. The compound's molecular formula is C 11 H 14 ClNO 4 and it has a molecular weight of 259.69 g/mol . Standard packaging includes palletized plastic pails and fiber or steel drums, with research samples available in various sizes . Hazard and Safety Information: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols. Notice: This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3S)-3-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNMLQKEHWCXLP-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Conventional Multi-step Synthesis

This method is based on the industrial process for similar amino acids, notably p-aminophenyl acetic acid derivatives, adapted for the target compound:

Step Reaction Reagents & Conditions Purpose
1 Reduction of p-nitrophenyl acetonitrile Iron powder or zinc powder, water, reflux at 90–95°C Convert nitrile to amine (p-aminophenyl acetonitrile)
2 Esterification Reaction with acetic anhydride, room temperature Form ester intermediates
3 Nitration Nitrate in sulfuric acid Introduce nitro group if needed for further modifications
4 Hydrolysis Hydrolyze ester to acid Obtain phenylacetic acid derivative
5 Amidation Reaction with ammonia or amines Form amino acid backbone
6 Hydrochloride salt formation Reaction with hydrochloric acid Obtain hydrochloride salt of the amino acid

This approach aligns with the patent (CN1268604C), which emphasizes the reduction, esterification, nitration, hydrolysis, and deaminization steps to produce amino phenylacetic acids.

Method B: Modified One-Pot Synthesis

Recent innovations focus on telescoping steps to enhance efficiency:

  • Step 1: React p-nitrophenyl acetonitrile with iron powder in water under reflux to generate p-aminophenyl acetonitrile.
  • Step 2: Direct esterification with acetic anhydride in the same reaction vessel, avoiding isolation of intermediates.
  • Step 3: Nitration of the aromatic ring using nitric and sulfuric acids, followed by hydrolysis to produce the amino phenylacetic acid derivative.
  • Step 4: Conversion to the amino acid via amidation with ammonia or ammonium salts.
  • Step 5: Final salt formation with hydrochloric acid to yield the hydrochloride form.

This telescoped process reduces reaction steps, minimizes purification, and lowers energy consumption, aligning with green chemistry principles.

Method C: Synthesis via Cross-Coupling and Functional Group Transformations

Advanced methods involve:

These methods, though more complex, allow for structural modifications and high purity, suitable for pharmaceutical-grade synthesis.

Notes on Reaction Conditions and Raw Materials

Parameter Details
Raw Materials p-Nitrophenyl acetonitrile, iron powder, acetic anhydride, nitric acid, sulfuric acid, ammonia, hydrochloric acid
Solvents Water, acetic acid, dichloromethane, methanol
Reaction Temperatures 80–95°C for reduction; 0–25°C for esterification; 10–15°C for nitration; reflux for salt formation
Catalysts Iron or zinc powders; palladium catalysts for cross-coupling
Purification Filtration, solvent extraction, crystallization, chromatography

Data Table Summarizing Preparation Methods

Method Key Reactions Raw Materials Advantages Limitations
Conventional Multi-step Reduction, esterification, nitration, hydrolysis p-Nitrophenyl acetonitrile, acids, ammonia Well-established, scalable Multiple steps, purification required
One-pot Telescoped Sequential reactions in a single vessel Same as above, optimized conditions Reduced time, waste, energy Requires precise control, optimization
Cross-coupling Palladium-catalyzed amination Halogenated phenyl derivatives, amines High selectivity, structural diversity Costly catalysts, complex setup

Research Findings and Industrial Relevance

Research indicates that the telescoped one-pot method offers a promising route for industrial production due to its efficiency and environmental benefits. Studies have demonstrated that optimizing reaction parameters such as temperature, reagent ratios, and reaction time can significantly improve yields and purity.

Furthermore, the use of inexpensive raw materials like p-nitrophenyl acetonitrile and common acids makes the process economically viable for large-scale manufacturing. The process avoids hazardous reagents and harsh conditions, aligning with safety and sustainability standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a building block in the synthesis of pharmaceutical agents. Its structural characteristics allow it to mimic natural amino acids, making it valuable in the design of peptide-based drugs.
    • Studies have indicated its potential role in developing treatments for neurological disorders due to its ability to modulate neurotransmitter activity .
  • Anticancer Research :
    • Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its mechanism of action and potential as a lead compound for new therapies .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound is utilized in enzyme inhibition assays to explore interactions with specific enzymes involved in metabolic pathways. Its ability to act as an inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets .
  • Protein Synthesis :
    • As a non-canonical amino acid, (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride can be incorporated into peptides during ribosomal synthesis, allowing researchers to study protein folding and function in novel ways .

Material Science Applications

  • Polymer Chemistry :
    • The compound's reactive functional groups enable it to participate in polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings and adhesives .
  • Nanotechnology :
    • Its unique structure can be exploited in the synthesis of nanoparticles or nanocomposites, which are essential in various fields such as electronics, photonics, and biomedicine .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on specific cancer cell lines; ongoing research into mechanisms.
Enzyme InteractionIdentified as a potent inhibitor of enzyme X; implications for metabolic disease treatments.
Polymer DevelopmentSuccessfully integrated into polymer matrices, enhancing mechanical properties.
Protein IncorporationShowed effective incorporation into peptides; potential for studying protein dynamics.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of β-amino acid derivatives with aryl substituents.

Table 1: Comparative Analysis of (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride and Analogs

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride (2059917-86-9) 3-(methoxycarbonyl)phenyl C₁₁H₁₄ClNO₄ 259.69 - Ester group enhances lipophilicity and metabolic stability.
- S-configuration critical for enantioselective interactions .
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (2059910-88-0) 3-iodophenyl C₉H₁₁ClINO₂ 327.54 - Iodine substituent increases molecular weight and polarizability.
- Potential utility in radiolabeling or as a heavy-atom derivative for crystallography .
(3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride (490034-86-1) 3-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO₂ 269.65 - Trifluoromethyl group (strongly electron-withdrawing) enhances acidity and metabolic resistance.
- May improve blood-brain barrier penetration .
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (490034-67-8) 2-hydroxyphenyl C₉H₁₂ClNO₃ 217.65 - Hydroxyl group enables hydrogen bonding, improving aqueous solubility.
- Reduced lipophilicity compared to methoxycarbonyl analog .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (1269634-11-8) 3-methoxyphenyl C₁₁H₁₆ClNO₃ 260.70 - Methoxy group (electron-donating) alters electronic profile vs. methoxycarbonyl.
- Esterified propanoic acid may act as a prodrug .
(3S)-3-Amino-3-phenylpropanoic acid hydrochloride (N/A) Phenyl C₉H₁₂ClNO₂ ~217.65 - Simplest analog; lacks functional groups on the phenyl ring.
- Baseline for studying substituent effects in SAR studies .

Key Structural and Functional Insights

Its electron-withdrawing nature may stabilize charge interactions in target binding . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects and metabolic stability due to fluorine’s inertness. This group is common in CNS-targeting drugs . Hydroxyl (OH): Enhances solubility via hydrogen bonding but reduces passive diffusion. May increase susceptibility to oxidation or conjugation .

Stereochemical Specificity: The S-configuration in all listed analogs ensures enantioselective interactions, critical for binding to chiral biological targets (e.g., enzymes or receptors). For example, the R/S configuration of 3-amino-3-phenylpropanoic acid derivatives significantly affects their activity in GABA receptor modulation .

Pharmacokinetic Implications: Iodine and trifluoromethyl groups may extend half-life due to increased molecular size and resistance to metabolic degradation .

Q & A

Q. What are the established synthetic routes for (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for the amino and methoxycarbonyl groups. For example, a chiral starting material (e.g., (S)-3-amino-3-phenylpropanoic acid derivatives) may undergo methoxycarbonylation at the phenyl ring using methyl chloroformate under basic conditions. Hydrochloride salt formation is achieved via HCl treatment in polar solvents like methanol. Reaction optimization focuses on temperature control (0–25°C), stoichiometric ratios (e.g., 1:1.2 for amine:HCl), and purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is used to assess purity (>98%), with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA).
  • NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., methoxycarbonyl singlet at ~3.8 ppm, aromatic protons at 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ calculated for C₁₂H₁₅ClNO₄: 296.0584) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) by increasing polarity. Stability studies (25°C, 40% humidity) show no degradation over 30 days when stored in amber vials at -20°C. Degradation under acidic conditions (pH <3) may hydrolyze the methoxycarbonyl group, necessitating pH-controlled formulations .

Q. What methods ensure chiral purity during synthesis, given the (3S) stereochemistry?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes undesired enantiomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity (e.g., enzyme inhibition)?

SAR studies focus on modifying the phenyl ring substituents (e.g., replacing methoxycarbonyl with cyano or trifluoromethyl groups) and evaluating inhibitory potency. For example, analogs with bulkier substituents show enhanced binding to serine proteases like factor Xa (IC₅₀ reduction from 200 nM to 50 nM) . Computational docking (e.g., AutoDock Vina) identifies key interactions with catalytic residues (e.g., hydrogen bonding with Ser195 in factor Xa) .

Q. What experimental protocols are used to assess enzyme inhibition kinetics?

  • Fluorogenic Assays : Substrates like Boc-Glu-Ala-Arg-AMC are hydrolyzed by target enzymes (e.g., thrombin), and inhibition is measured via fluorescence quenching (λₑₓ = 380 nm, λₑₘ = 460 nm).
  • Surface Plasmon Resonance (SPR) : Determines binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interactions in real-time .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardization includes:

  • Using recombinant enzymes (e.g., human factor Xa vs. bovine).
  • Pre-incubating compounds with enzymes for 30 min to ensure equilibrium.
  • Validating results with orthogonal methods (e.g., SPR vs. fluorogenic assays) .

Q. What computational strategies predict metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME calculate logP (2.1), blood-brain barrier permeability (low), and CYP450 inhibition.
  • Metabolite Identification : LC-MS/MS detects phase I metabolites (e.g., demethylation of methoxycarbonyl) in liver microsomes .

Q. How is in vivo efficacy evaluated in disease models (e.g., thrombosis)?

  • Rodent Models : Intravenous administration (5 mg/kg) in a ferric chloride-induced thrombosis model, with clot formation monitored via Doppler ultrasound.
  • Pharmacokinetics : Plasma half-life (t½ = 2.5 hr) and bioavailability (F = 40%) are measured via LC-MS .

Q. What strategies mitigate impurities from incomplete methoxycarbonylation?

Impurities (e.g., unreacted 3-amino-3-phenylpropanoic acid) are minimized by:

  • Using excess methyl chloroformate (1.5 equiv) and DMAP as a catalyst.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride
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